1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid
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Overview
Description
1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carboxylic acid group
Mechanism of Action
Mode of Action
It is known that compounds with a trifluoromethyl group often interact with their targets through processes such as radical trifluoromethylation . This involves the addition of a trifluoromethyl group to carbon-centered radical intermediates
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of these interactions on biochemical pathways need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid typically involves the following steps:
Cycloaddition: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction, often using photochemical or thermal conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Alcohols and Aldehydes: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The trifluoromethyl group can enhance the biological activity of pharmaceuticals, making it useful in drug design and development.
Industry: Use in the production of agrochemicals, polymers, and other fluorinated materials.
Comparison with Similar Compounds
Fluoxetine
Mefloquine
Celecoxib
Leflunomide
Aprepitant
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(17)18)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJHJJRYWEQFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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